molecular formula C13H14N4O2S B2899357 N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 877433-01-7

N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No. B2899357
M. Wt: 290.34
InChI Key: NHJQDMFTFXJRCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is also known as DMPTA and is a member of the 1,2,4-triazine family of compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves the reaction of 2,6-dimethylaniline with carbon disulfide and sodium hydroxide to form 2,6-dimethylphenyl isothiocyanate. This intermediate is then reacted with 5-amino-1,2,4-triazin-3-one in the presence of acetic anhydride to form the desired product.

Starting Materials
2,6-dimethylaniline, carbon disulfide, sodium hydroxide, 5-amino-1,2,4-triazin-3-one, acetic anhydride

Reaction
Step 1: React 2,6-dimethylaniline with carbon disulfide and sodium hydroxide in ethanol to form 2,6-dimethylphenyl isothiocyanate., Step 2: React 2,6-dimethylphenyl isothiocyanate with 5-amino-1,2,4-triazin-3-one in the presence of acetic anhydride to form N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide.

Mechanism Of Action

The mechanism of action of DMPTA involves the inhibition of various enzymes that are essential for the proper functioning of cells. DMPTA inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the proper functioning of the nervous system in insects.

Biochemical And Physiological Effects

DMPTA has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II. It also inhibits the activity of acetylcholinesterase, leading to the death of insects. DMPTA has been found to be non-toxic to mammals, making it a potential candidate for the development of anticancer drugs and agricultural pesticides.

Advantages And Limitations For Lab Experiments

DMPTA has several advantages for use in lab experiments. It is easy to synthesize and has been found to be non-toxic to mammals. It exhibits significant anticancer and insecticidal activity, making it a potential candidate for the development of drugs and pesticides. However, DMPTA has some limitations as well. It is not water-soluble, making it difficult to administer in aqueous solutions. It also has limited stability in the presence of light and air, making it difficult to store for extended periods.

Future Directions

There are several future directions for the study of DMPTA. One potential direction is the development of DMPTA-based anticancer drugs. DMPTA has been found to exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new drugs. Another potential direction is the development of DMPTA-based agricultural pesticides. DMPTA has been found to exhibit insecticidal and acaricidal activity against various pests, making it a potential candidate for the development of new pesticides. Finally, the study of the mechanism of action of DMPTA can provide insights into the development of new drugs and pesticides that target specific enzymes involved in cell replication and repair.

Scientific Research Applications

DMPTA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. DMPTA induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
DMPTA has also been investigated for its potential use as an agricultural pesticide. It has been found to exhibit insecticidal and acaricidal activity against various pests, including aphids, spider mites, and whiteflies. DMPTA acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8-4-3-5-9(2)12(8)15-11(19)7-20-13-16-10(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJQDMFTFXJRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

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